Rediocide C

Description

Properties

IUPAC Name |

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12+/t24-,25-,26+,28+,30-,31+,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIWBBJUVBDSOV-JTMXNZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C/C=C\[C@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)O[C@](O5)(O4)C1=CC=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Mechanisms of Action of Rediocide A: A Technical Whitepaper

For Immediate Release

Shanghai, China – November 18, 2025 – Rediocide A, a daphnane diterpenoid originally isolated from the plant Trigonostemon reidioides, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug development. This document provides an in-depth technical overview of the known mechanisms of action of Rediocide A, intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

Rediocide A exhibits a dual mechanism of action, impacting cellular signaling through two distinct pathways. Firstly, it induces G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC). Secondly, and of significant interest in immuno-oncology, Rediocide A enhances the tumoricidal activity of Natural Killer (NK) cells by downregulating the immune checkpoint molecule CD155 on cancer cells. This whitepaper will detail these mechanisms, present the supporting quantitative data, outline the experimental protocols used in these discoveries, and provide visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action 1: GPCR Desensitization via PKC Activation

Initial investigations into the biological activity of Rediocide A identified it as a potent inhibitor of calcium mobilization mediated by the Methuselah (Mth) receptor, a G-protein-coupled receptor in Drosophila[1]. However, further studies revealed that its inhibitory effects were not specific to the Mth receptor, suggesting a more generalized mechanism of action[1]. It was subsequently determined that Rediocide A induces GPCR desensitization and internalization. This process is mediated by the activation of conventional protein kinase C (PKC)[1].

Signaling Pathway: Rediocide A-Induced GPCR Desensitization

References

Rediocide A: A Technical Guide to its Natural Source and Extraction for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide A, a potent daphnane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in cancer immunotherapy. This technical guide provides an in-depth overview of the natural sourcing and extraction methodologies for Rediocide A, tailored for researchers and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a foundational resource for the efficient isolation and purification of Rediocide A for further preclinical and clinical investigation.

Natural Source of Rediocide A

The primary and currently known natural source of Rediocide A is the roots of the plant species Trigonostemon reidioides Craib, belonging to the Euphorbiaceae family.[1][2] This plant is found in Thailand and has been used in traditional Thai medicine.[3]

Extraction of Rediocide A from Trigonostemon reidioides Roots

The extraction of Rediocide A from the roots of Trigonostemon reidioides is a multi-step process involving initial solvent extraction followed by purification. Two primary methods have been documented, one yielding a crude extract and the other detailing the isolation of pure Rediocide A.

Quantitative Data on Extraction Methods

The following table summarizes the quantitative data from two distinct extraction protocols for obtaining Rediocide A from Trigonostemon reidioides roots.

| Parameter | Method 1: Ethanolic Extraction | Method 2: Methanolic Extraction & Partitioning |

| Starting Material | Dried and ground roots of T. reidioides | Dried and ground roots of T. reidioides |

| Extraction Solvent | Absolute Ethanol | Methanol |

| Extraction Conditions | Heated at 60°C on a water bath for 1 hour (repeated twice) | Not specified |

| Initial Product | Crude ethanolic extract | Methanolic extract |

| Partitioning Solvent | Not applicable | Methylene Chloride |

| Final Product | Crude Extract | Purified Rediocide A |

| Yield | 2.46% (Crude Extract)[3] | 0.75% (of the crude extract)[4] |

Detailed Experimental Protocols

-

Preparation of Plant Material: The dried roots of Trigonostemon reidioides (200 g) are ground and passed through a No. 40 sieve.

-

Extraction: The powdered root material is mixed with absolute ethanol (1 L) and heated at 60°C on a water bath for 1 hour.

-

Repeated Extraction: The solid residue (marc) is extracted twice more with fresh absolute ethanol under the same conditions.

-

Solvent Evaporation: The filtrates from all three extractions are combined and the solvent is removed by evaporation using a rotary evaporator to yield the crude ethanolic extract.

-

Initial Methanolic Extraction: An initial extraction of the roots of T. reidioides is performed using methanol.

-

Solvent Partitioning: The resulting methanolic extract is partitioned with methylene chloride.

-

Gel Permeation Chromatography: The methylene chloride partition is subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Silica Gel and Reverse Phase HPLC: The fractions containing Rediocide A are further purified using a combination of silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC).

-

Crystallization: The purified Rediocide A is crystallized from 2-propanol.

Signaling Pathway of Rediocide A in Cancer Immunotherapy

Rediocide A has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by modulating the TIGIT/CD155 immune checkpoint pathway.[5][6][7] Specifically, Rediocide A downregulates the expression of CD155 (also known as the poliovirus receptor, PVR) on the surface of tumor cells.[5][6][7]

CD155 on tumor cells interacts with the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells.[8][9][10] This interaction triggers an inhibitory signal within the NK cell, suppressing its cytotoxic function. The TIGIT/CD155 signaling cascade has been shown to inhibit the PI3K-Akt-mTOR pathway in NK cells, leading to reduced cytotoxicity and IFN-γ production.[8]

By downregulating CD155 expression on tumor cells, Rediocide A effectively blocks this inhibitory signal, thereby "unleashing" the NK cells to recognize and eliminate cancerous cells.[5][6]

Mandatory Visualizations

Experimental Workflow for Rediocide A Purification

Caption: Workflow for the purification of Rediocide A.

Signaling Pathway of Rediocide A in NK Cell-Mediated Tumor Lysis

Caption: Rediocide A's mechanism in enhancing NK cell activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. nybg.org [nybg.org]

- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of TIGIT on NK cells improves their cytotoxicity and HIV reservoir eradication potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. jitc.bmj.com [jitc.bmj.com]

Rediocide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Rediocide A, a daphnane ester natural product with significant biological activities. This document details its chemical structure, physicochemical properties, and its dual roles as an insecticide and a potential immunotherapeutic agent. Experimental methodologies from key studies are described, and relevant signaling pathways are visualized.

Chemical Structure and Physicochemical Properties

Rediocide A is a complex diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Its intricate structure is characterized by a polycyclic daphnane core.

Chemical Structure

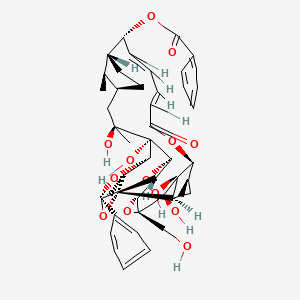

The two-dimensional chemical structure of Rediocide A is presented below.

Caption: Figure 1. Simplified 2D representation of Rediocide A's core structure.

Physicochemical Properties

A summary of the known physicochemical properties of Rediocide A is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C44H58O13 | PubChem[2] |

| Molar Mass | 794.9 g/mol | PubChem[2] |

| IUPAC Name | [(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.1¹⁹,²².0¹,⁸.0²,²⁶.0³,⁵.0⁷,¹¹.0²⁵,³⁰]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate | PubChem[2] |

| CAS Number | 280565-85-7 | PubChem[2] |

| Melting Point | 206.53 °C | Biosynth[3] |

| Boiling Point | 449.94 °C | Biosynth[3] |

| Computed XLogP3 | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 5 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[2] |

Biological Activities and Mechanism of Action

Rediocide A exhibits two distinct and significant biological activities: insecticidal effects through the modulation of G-protein-coupled receptors and potential anticancer activity by overcoming tumor immune resistance.

Insecticidal Activity: GPCR Desensitization

Rediocide A functions as a potent insecticide by inducing the desensitization of G-protein-coupled receptors (GPCRs).[1] This activity is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC).[1]

Caption: Figure 2. Rediocide A signaling pathway for GPCR desensitization.

Anticancer Activity: Overcoming Tumor Immuno-resistance

Rediocide A has emerged as a promising agent in cancer immunotherapy. It enhances the tumor-killing activity of Natural Killer (NK) cells by overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells.[4][5] This is achieved through the downregulation of the immune checkpoint protein CD155 on tumor cells, thereby inhibiting the TIGIT/CD155 signaling pathway.[4][5]

| Parameter | Cell Line | Treatment | Fold Increase vs. Control |

| NK cell-mediated lysis | A549 | 100 nM Red-A | 3.58 |

| NK cell-mediated lysis | H1299 | 100 nM Red-A | 1.26 |

| Granzyme B level | A549 | 100 nM Red-A | 1.48 |

| Granzyme B level | H1299 | 100 nM Red-A | 1.53 |

| IFN-γ level | A549 | 100 nM Red-A | 3.23 |

| IFN-γ level | H1299 | 100 nM Red-A | 6.77 |

Data sourced from references[4][5].

Caption: Figure 3. Rediocide A disrupts the TIGIT/CD155 immune checkpoint.

Experimental Protocols

The following sections outline the general methodologies employed in the key studies investigating the biological activities of Rediocide A.

GPCR Desensitization Assay

The study investigating the insecticidal properties of Rediocide A likely employed a calcium mobilization assay to screen for antagonists of the Methuselah (Mth) GPCR.[1]

Caption: Figure 4. Workflow for identifying Rediocide A's effect on GPCRs.

A typical calcium mobilization assay would involve cells expressing the target GPCR loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation, intracellular calcium levels rise, leading to an increase in fluorescence, which can be measured. The inhibitory effect of compounds like Rediocide A would be quantified by a reduction in this fluorescence signal.

NK Cell-Mediated Cytotoxicity Assays

The investigation into Rediocide A's anticancer properties utilized several assays to determine its effect on NK cell function.[4][5]

-

Cell Culture: Human NSCLC cell lines (A549 and H1299) and NK cells were co-cultured.[4]

-

Treatment: Cells were treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.[4]

-

Cytotoxicity Detection: NK cell-mediated cytotoxicity was assessed using a biophotonic cytotoxicity assay and an impedance-based assay.[5]

-

Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, and NK cell-tumor cell conjugate formation were analyzed by flow cytometry.[5]

-

ELISA: The production of Interferon-γ (IFN-γ) was quantified using an enzyme-linked immunosorbent assay (ELISA).[5]

-

Ligand Profiling: The expression of ligands, such as CD155, on tumor cells was detected by flow cytometry.[4]

Synthesis

Rediocide A is a natural product isolated from the roots of Trigonostemon reidioides.[1] Information regarding its total chemical synthesis is not widely available in the reviewed literature, suggesting that it is primarily obtained through extraction from its natural source.

Conclusion

Rediocide A is a structurally complex natural product with compelling biological activities. Its ability to modulate GPCR signaling through PKC activation underscores its insecticidal properties. Furthermore, its capacity to enhance NK cell-mediated tumor killing by downregulating the CD155 immune checkpoint highlights its potential as a novel immunotherapeutic agent. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

Rediocide A from Trigonostemon reidioides: A Technical Guide to its Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide A, a complex daphnane diterpenoid isolated from the roots of the Thai medicinal plant Trigonostemon reidioides, has emerged as a molecule of significant interest due to its potent and diverse biological activities. Initially recognized for its powerful insecticidal properties, recent research has unveiled its potential in cancer immunotherapy and its influence on cellular signaling pathways. This technical guide provides a comprehensive overview of Rediocide A, detailing its isolation, summarizing its bioactivity with quantitative data, and elucidating its known mechanisms of action through detailed experimental protocols and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising natural product.

Introduction

Trigonostemon reidioides (Kurz) Craib, a member of the Euphorbiaceae family, has a history of use in traditional Thai medicine.[1] Phytochemical investigations of this plant have led to the isolation of a series of unique daphnane diterpenoids, with Rediocide A being a prominent and extensively studied constituent.[2][3] Structurally, Rediocide A is a highly modified daphnane diterpenoid featuring a macrocyclic lactone.[2] Its biological activities are multifaceted, ranging from potent insecticidal effects to modulation of the immune system and induction of G-protein-coupled receptor (GPCR) desensitization.[3][4][5] This guide will delve into the technical aspects of working with Rediocide A, providing the necessary data and protocols to facilitate further research and development.

Isolation and Characterization of Rediocide A

The isolation of Rediocide A from the roots of Trigonostemon reidioides is a multi-step process involving extraction, partitioning, and chromatographic separation. While specific yields can vary depending on the plant material and extraction efficiency, a general protocol has been established.

Experimental Protocol: Isolation of Rediocide A

This protocol is a synthesized methodology based on established procedures for the isolation of daphnane diterpenoids from Trigonostemon species.

1. Plant Material Preparation:

-

Air-dry the roots of Trigonostemon reidioides at room temperature.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered root material with methanol (MeOH) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction of the secondary metabolites.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform a liquid-liquid partition with a nonpolar solvent such as methylene chloride (CH₂Cl₂) or ethyl acetate (EtOAc).

-

Separate the organic layer, which will contain the less polar diterpenoids, including Rediocide A.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield a partitioned extract.

4. Chromatographic Purification:

-

Gel Permeation Chromatography: Subject the partitioned extract to gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.[2]

-

Silica Gel Column Chromatography: Further fractionate the resulting fractions using silica gel column chromatography with a gradient solvent system of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the fractions containing Rediocide A using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

5. Characterization:

-

Confirm the identity and purity of the isolated Rediocide A using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

Biological Activities of Rediocide A

Rediocide A exhibits a range of biological activities, with quantitative data available for its insecticidal and immunomodulatory effects.

Insecticidal Activity

Rediocide A and its analogs have demonstrated potent insecticidal activity, particularly against fleas (Ctenocephalides felis) and mosquito larvae (Aedes aegypti).[2][3]

| Compound | Target Organism | Bioassay | Activity (LD90) | Reference |

| Rediocide A | Ctenocephalides felis | Artificial Membrane Feeding | 0.25 ppm | [6] |

| Rediocide A | Aedes aegypti (larvae) | In vitro assay | 1 ppm | [2] |

| Rediocides B-E | Ctenocephalides felis | Artificial Membrane Feeding | 0.25 - 0.5 ppm | [3] |

Immunomodulatory Activity

Rediocide A has been shown to enhance the anti-tumor activity of Natural Killer (NK) cells by overcoming tumor immuno-resistance.[4][5][7]

| Parameter | Cell Line(s) | Treatment Concentration | Result | Reference |

| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase (21.86% vs. 78.27%) | [5][7] |

| NK Cell-Mediated Lysis | H1299 | 100 nM | 1.26-fold increase (59.18% vs. 74.78%) | [5][7] |

| Granzyme B Level | A549 | 100 nM | 48.01% increase | [5][7] |

| Granzyme B Level | H1299 | 100 nM | 53.26% increase | [5][7] |

| IFN-γ Production | A549 | 100 nM | 3.23-fold increase | [5][7] |

| IFN-γ Production | H1299 | 100 nM | 6.77-fold increase | [5][7] |

| CD155 Expression Downregulation | A549 | 100 nM | 14.41% decrease | [5][7] |

| CD155 Expression Downregulation | H1299 | 100 nM | 11.66% decrease | [5][7] |

Cytotoxic Activity

Rediocide A and its congeners have been reported to exhibit cytotoxic activity against various cancer cell lines.[8] However, specific IC50 values for Rediocide A against a broad panel of human cancer cell lines are not widely available in the current literature. Rediocide G, a related compound isolated from the same plant, has been shown to be cytotoxic to several cancer cell lines.[8]

Mechanisms of Action

Rediocide A exerts its biological effects through distinct molecular mechanisms, including the modulation of GPCR signaling and the enhancement of anti-tumor immunity.

GPCR Desensitization via Protein Kinase C Activation

Rediocide A has been found to induce the desensitization of G-protein-coupled receptors (GPCRs). This effect is not due to direct receptor antagonism but rather through the activation of conventional protein kinase C (PKC).

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) expressing the GPCR of interest (e.g., Methuselah receptor).

-

Transfect the cells with a calcium-sensitive reporter gene (e.g., aequorin) to monitor intracellular calcium mobilization.

2. Calcium Mobilization Assay:

-

Pre-incubate the transfected cells with varying concentrations of Rediocide A or a vehicle control.

-

Stimulate the cells with a known agonist for the target GPCR.

-

Measure the resulting calcium mobilization using a luminometer. A potentiation of the signal followed by a rapid decline would indicate desensitization.

3. PKC Inhibition Assay:

-

To confirm the role of PKC, pre-incubate the cells with a specific PKC inhibitor before adding Rediocide A.

-

Perform the calcium mobilization assay as described above. The absence of desensitization in the presence of the PKC inhibitor would confirm the mechanism.

Caption: Rediocide A-induced GPCR desensitization pathway.

Overcoming Tumor Immuno-resistance via CD155 Downregulation

Rediocide A enhances the ability of NK cells to kill tumor cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT and the activating receptor CD226 on NK cells. By reducing CD155 expression, Rediocide A is thought to relieve the TIGIT-mediated inhibition of NK cell activity.

1. Cell Culture:

-

Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) and human NK cells.

2. Co-culture and Treatment:

-

Co-culture the NK cells with the cancer cells at a specific effector-to-target (E:T) ratio.

-

Treat the co-culture with Rediocide A (e.g., 10 or 100 nM) or a vehicle control for a defined period (e.g., 24 hours).

3. Cytotoxicity Assay:

-

Measure NK cell-mediated cytotoxicity using a biophotonic cytotoxicity assay (if target cells express luciferase) or an impedance-based assay.

4. Flow Cytometry Analysis:

-

Assess the expression of CD155 on the surface of the cancer cells by flow cytometry using a fluorescently labeled anti-CD155 antibody.

-

Measure NK cell degranulation by staining for CD107a.

-

Quantify the intracellular levels of granzyme B and interferon-gamma (IFN-γ) in the NK cells.

Caption: Rediocide A enhances NK cell activity via CD155 downregulation.

Overall Experimental Workflow

The discovery and characterization of bioactive natural products like Rediocide A follow a systematic workflow, from the initial plant collection to the final elucidation of its mechanism of action.

Caption: General workflow for the study of Rediocide A.

Conclusion

Rediocide A, a daphnane diterpenoid from Trigonostemon reidioides, stands out as a natural product with significant therapeutic potential. Its potent insecticidal activity, coupled with its ability to enhance anti-tumor immunity and modulate cellular signaling, makes it a compelling candidate for further investigation in both agricultural and pharmaceutical applications. This technical guide has provided a consolidated resource of the current knowledge on Rediocide A, including detailed protocols and data summaries, to aid researchers in their exploration of this fascinating molecule. Further studies are warranted to fully elucidate its cytotoxic profile against a wider range of cancer cell lines and to further detail the downstream signaling cascades of its known mechanisms of action.

References

- 1. thaiscience.info [thaiscience.info]

- 2. nybg.org [nybg.org]

- 3. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Rediocide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide A, a daphnane ester isolated from the roots of Trigonostemon reidioides, is a natural compound that has demonstrated significant biological activity in preliminary in-vitro studies.[1] Initially identified for its insecticidal properties, recent research has unveiled its potential in two distinct and compelling therapeutic areas: immuno-oncology and the modulation of G-protein coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the foundational in-vitro research on Rediocide A, presenting key quantitative data, detailed experimental methodologies, and visual representations of the elucidated signaling pathways and experimental workflows.

Immuno-Oncology Applications: Overcoming Tumor Immuno-Resistance

Rediocide A has emerged as a promising agent in cancer immunotherapy by enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] The primary mechanism identified is its ability to overcome the immuno-resistance of non-small cell lung cancer (NSCLC) cells by downregulating the expression of CD155, an immune checkpoint protein.[1][2][3]

Quantitative Data Summary

The effects of Rediocide A on NK cell-mediated cytotoxicity against NSCLC cell lines are summarized below.

| Cell Line | Rediocide A Concentration | Parameter Measured | Result | Fold Change/Percent Increase |

| A549 | 100 nM | NK cell-mediated lysis | Increased from 21.86% to 78.27% | 3.58-fold increase[1][2][3] |

| H1299 | 100 nM | NK cell-mediated lysis | Increased from 59.18% to 74.78% | 1.26-fold increase[1][2][3] |

| A549 | 100 nM | Granzyme B level in tumor cells | Increased | 48.01% increase[1][2][3] |

| H1299 | 100 nM | Granzyme B level in tumor cells | Increased | 53.26% increase[1][2][3] |

| A549 | 100 nM | IFN-γ production | Increased | 3.23-fold increase[1][2][3] |

| H1299 | 100 nM | IFN-γ production | Increased | 6.77-fold increase[1][2][3] |

| A549 | 100 nM | CD155 expression | Decreased | 14.41% decrease[1][2][3] |

| H1299 | 100 nM | CD155 expression | Decreased | 11.66% decrease[1][2][3] |

Experimental Protocols

-

Cell Lines: A549 and H1299 (human non-small cell lung cancer cell lines) and primary human Natural Killer (NK) cells.

-

Reagents: Rediocide A (10 nM and 100 nM), 0.1% Dimethyl sulfoxide (DMSO) as a vehicle control.

-

Culture Conditions: Cells are co-cultured for 24 hours.

Biophotonic Cytotoxicity Assay

-

Target Cell Preparation: Target tumor cells (A549 or H1299) are stably or transiently transfected with a luciferase reporter gene (e.g., fLuc:Zeo).

-

Co-culture: Transfected target cells are co-incubated with NK cells at various effector-to-target (E:T) ratios in the presence of Rediocide A or vehicle control.

-

Luminescence Measurement: At the end of the incubation period, a luciferin substrate is added. The bioluminescent signal, which is proportional to the number of viable target cells, is measured using a luminometer.

-

Data Analysis: The percentage of specific lysis is calculated by comparing the luminescence of wells with effector cells to the luminescence of wells with target cells alone.

Impedance-Based Cytotoxicity Assay

-

Plate Preparation: Adherent target tumor cells are seeded in a 96-well E-plate containing microelectrodes.

-

Cell Adhesion and Proliferation: The impedance of electron flow across the microelectrodes, which correlates with the number of adherent cells, is monitored in real-time.

-

Treatment: Once a stable baseline impedance is established, NK cells and Rediocide A or vehicle control are added to the wells.

-

Real-Time Monitoring: The impedance is continuously measured. A decrease in impedance indicates target cell detachment and death.

-

Data Analysis: The cell index, a measure of impedance, is normalized to the time of treatment addition. The percentage of cell lysis is calculated by comparing the cell index of treated wells to control wells.

NK Cell Degranulation Assay (CD107a Expression)

-

Co-culture: NK cells are co-cultured with target tumor cells in the presence of Rediocide A or vehicle control. An anti-CD107a antibody is added at the beginning of the co-culture.

-

Inhibition of Re-internalization: A protein transport inhibitor (e.g., Monensin) is added after one hour of incubation to prevent the re-internalization of CD107a.

-

Staining: After a total incubation of 4-6 hours, cells are stained with antibodies against NK cell surface markers (e.g., CD3, CD56).

-

Flow Cytometry Analysis: The expression of CD107a on the surface of NK cells (CD3-/CD56+ population) is quantified by flow cytometry.

Intracellular Granzyme B Staining

-

Co-culture: NK cells and target tumor cells are co-cultured with Rediocide A or vehicle control.

-

Surface Staining: Cells are stained for surface markers to identify NK and tumor cells.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody against Granzyme B.

-

Flow Cytometry Analysis: The level of Granzyme B within the tumor cells is measured by flow cytometry.

Interferon-γ (IFN-γ) Production Assay

-

Co-culture: NK cells and target tumor cells are co-cultured in the presence of Rediocide A or vehicle control for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of IFN-γ in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for IFN-γ.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

Data Analysis: The concentration of IFN-γ in the samples is determined by comparison to a standard curve.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Rediocide A enhances NK cell activity by downregulating CD155 on tumor cells.

Caption: Workflow for in-vitro assessment of Rediocide A's effect on NK cell function.

G-Protein Coupled Receptor (GPCR) Signaling Modulation

Initial screening of a natural compound library identified Rediocide A as a potent inhibitor of calcium mobilization mediated by the Drosophila G-protein-coupled receptor, Methuselah (Mth), which is involved in life-span control.[1] Further investigation revealed that Rediocide A's inhibitory effect is not due to direct receptor antagonism but rather a more general mechanism involving the induction of GPCR desensitization and internalization through the activation of conventional protein kinase C (PKC).[1]

Quantitative Data Summary

Currently, specific quantitative data on the potency of Rediocide A in PKC activation or the extent of GPCR desensitization is not publicly available. The primary study focused on the qualitative description of the mechanism.

Experimental Protocols

The following are general protocols for the types of assays used to investigate the effects of Rediocide A on GPCR signaling.

-

Cell Preparation: Cells expressing the GPCR of interest are seeded in a 96- or 384-well microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

-

Compound Addition: Rediocide A or control compounds are added to the wells.

-

Agonist Stimulation: A known agonist for the GPCR is added to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The inhibition of the agonist-induced calcium signal by Rediocide A is quantified.

-

Cell Treatment: Cells are treated with Rediocide A or a known PKC activator (e.g., phorbol esters) for a specified time.

-

Cell Lysis: The cells are lysed to release intracellular proteins.

-

Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysate.

-

Kinase Assay: The phosphotransferase activity of PKC is measured. This can be done using various methods:

-

Radioactive Assay: Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a specific PKC substrate peptide.

-

ELISA-based Assay: Uses an antibody that specifically recognizes the phosphorylated form of the PKC substrate.

-

-

Data Analysis: The increase in PKC activity in Rediocide A-treated cells is compared to untreated controls.

Signaling Pathway Visualization

Caption: Rediocide A induces GPCR desensitization via activation of conventional PKC.

Conclusion

The preliminary in-vitro studies of Rediocide A have revealed a compound with a dual mechanism of action, making it a molecule of significant interest for further investigation. In the field of immuno-oncology, its ability to enhance NK cell-mediated cytotoxicity presents a novel strategy for overcoming tumor immune evasion. In the realm of cell signaling, its capacity to induce GPCR desensitization through PKC activation opens avenues for exploring its effects on a wide range of physiological processes regulated by GPCRs. This technical guide provides a foundational understanding of the initial in-vitro work on Rediocide A, offering researchers and drug development professionals a detailed starting point for future studies. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rediocide A: A Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rediocide A, a complex daphnane diterpenoid, has emerged from the realm of natural insecticides to become a molecule of significant interest in oncology and cell signaling research. Initially identified as a potent agent for flea control, subsequent studies have unveiled its intriguing capacity to modulate critical cellular pathways. This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and known biological activities of Rediocide A, presenting key data in a structured format and detailing experimental methodologies to support further research and development.

Discovery and Initial Characterization

Rediocide A was first isolated from the roots of the plant Trigonostemon reidioides as part of a screening program for novel insecticides.[1][2] Bioassay-guided fractionation of the methanolic extract of the plant's roots led to the identification of Rediocide A as the active component responsible for potent activity against mosquito larvae (Aedes aegypti) and fleas (Ctenocephalides felis).

Isolation and Purification

The isolation of Rediocide A involves a multi-step chromatographic process. While the seminal publication provides a general outline, specific column and solvent details are crucial for replication.

Experimental Protocol: Isolation of Rediocide A

-

Extraction: The roots of Trigonostemon reidioides are ground and extracted with methanol. The resulting crude extract is then partitioned with methylene chloride.[2]

-

Gel Permeation Chromatography: The methylene chloride partition is subjected to gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol. This step serves to separate compounds based on size.[2]

-

Silica Gel Chromatography: Fractions containing the active compound are further purified by silica gel chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reverse-phase HPLC to yield pure Rediocide A.[2]

Structure Elucidation

The intricate structure of Rediocide A was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were employed to determine the molecular weight and formula. Pseudo-molecular ions were observed at m/z 795 (M + H)+ and 817 (M + Na)+. High-resolution FAB-MS provided an exact mass of 795.3901, consistent with the molecular formula C₄₄H₅₈O₁₃.[2]

-

NMR Spectroscopy: Extensive 1D and 2D NMR experiments were conducted to elucidate the complex polycyclic structure and the connectivity of the diterpenoid core with a unique 12-carbon polyketide extension that forms a macro-lactone.[2][3]

Total Synthesis

To date, a total synthesis of Rediocide A has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of this daphnane diterpenoid presents a formidable challenge for synthetic chemists.

Biological Activities and Mechanism of Action

Rediocide A has demonstrated distinct biological activities in two key areas: insecticidal effects and modulation of mammalian cellular pathways.

Insecticidal Activity

Rediocide A exhibits potent insecticidal properties, which was the basis for its initial discovery.

| Target Organism | Assay | LD₉₀ (ppm) |

| Mosquito larvae (Aedes aegypti) | In vitro assay | 1 |

| Fleas (Ctenocephalides felis) | Artificial membrane feeding system | 0.25 |

Table 1: Insecticidal Activity of Rediocide A.[2]

Induction of G-Protein-Coupled Receptor (GPCR) Desensitization

Subsequent research revealed that Rediocide A can induce the desensitization of G-protein-coupled receptors (GPCRs). This activity was discovered during a screening for antagonists of the Drosophila GPCR, Methuselah (Mth).[4]

Rediocide A was found to inhibit calcium mobilization mediated by Mth and other GPCRs. This effect was not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC), which leads to GPCR desensitization and internalization.[4]

Experimental Protocol: GPCR Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing the target GPCR (e.g., Mth) are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Rediocide A or vehicle control.

-

Agonist Stimulation: The cognate agonist for the GPCR is added to stimulate calcium mobilization.

-

Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

Overcoming Tumor Immuno-resistance to Natural Killer (NK) Cells

More recently, Rediocide A has been identified as a promising agent in cancer immunotherapy. It has been shown to enhance the ability of Natural Killer (NK) cells to lyse non-small cell lung cancer (NSCLC) cells by overcoming tumor immuno-resistance.[5][6]

The primary mechanism of this action is the downregulation of the immune checkpoint molecule CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[5][6] This reduction in CD155 expression leads to a blockade of the inhibitory signals transmitted to NK cells, thereby enhancing their cytotoxic activity. This is evidenced by increased degranulation (measured by CD107a expression), and elevated levels of granzyme B and interferon-gamma (IFN-γ).[5]

| Parameter | Cell Line | Effect of 100 nM Rediocide A |

| NK cell-mediated lysis | A549 | 3.58-fold increase (21.86% vs. 78.27%) |

| H1299 | 1.26-fold increase (59.18% vs. 74.78%) | |

| Granzyme B level | A549 | 48.01% increase |

| H1299 | 53.26% increase | |

| IFN-γ level | A549 | 3.23-fold increase |

| H1299 | 6.77-fold increase | |

| CD155 expression | A549 | 14.41% decrease |

| H1299 | 11.66% decrease |

Table 2: Effects of Rediocide A on NK Cell-Mediated Killing of NSCLC Cells.[5][6]

Experimental Protocol: NK Cell Cytotoxicity Assay

-

Cell Culture: Human NSCLC cell lines (e.g., A549, H1299) and primary human NK cells are cultured in appropriate media.

-

Co-culture: NK cells and tumor cells are co-cultured at a specific effector-to-target ratio.

-

Treatment: The co-culture is treated with Rediocide A (e.g., 10 or 100 nM) or vehicle control for 24 hours.[5][6]

-

Cytotoxicity Measurement:

-

Flow Cytometry for Mechanistic Studies:

-

ELISA for Cytokine Secretion: Measurement of IFN-γ concentration in the culture supernatant.[5][6]

Future Directions

The multifaceted biological activities of Rediocide A present several avenues for future research. The lack of a total synthesis remains a significant hurdle for the broader investigation and development of Rediocide A and its analogs. A successful synthetic route would enable structure-activity relationship studies to optimize its therapeutic potential and decouple its various activities. Further exploration of its effects on other immune cell types and in different cancer models is warranted. Additionally, a deeper understanding of the specific isoforms of PKC activated by Rediocide A and the downstream consequences for GPCR signaling could reveal novel therapeutic targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Daphnenoid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Rediocide A in Cell Culture: Application Notes for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide A is a natural product that has demonstrated significant potential in cancer immunotherapy research.[1][2][3] Its primary mechanism of action involves the downregulation of the immune checkpoint protein CD155 on the surface of cancer cells.[1][2][3] This downregulation disrupts the inhibitory interaction between CD155 and the TIGIT receptor on Natural Killer (NK) cells, thereby enhancing the cytotoxic activity of NK cells against tumors.[1][2][3] These application notes provide a comprehensive protocol for the use of Rediocide A in cell culture, with a focus on its application in enhancing NK cell-mediated cytotoxicity against non-small cell lung cancer (NSCLC) cells. Detailed methodologies for cell culture, cytotoxicity assays, and analysis of immune responses are presented, along with quantitative data from relevant studies.

Mechanism of Action

Rediocide A acts as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][3] In the tumor microenvironment, cancer cells often overexpress CD155, which binds to the TIGIT receptor on NK cells, leading to the inhibition of NK cell-mediated anti-tumor immunity.[1][3] Rediocide A treatment of cancer cells leads to a reduction in the surface expression of CD155.[1][2][3] This reduction in CD155 prevents the engagement of the inhibitory TIGIT receptor on NK cells, thereby "unleashing" the NK cells to recognize and kill the cancer cells.[1][3] This enhanced NK cell activity is characterized by increased degranulation, and the release of cytotoxic molecules such as granzyme B and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][3]

References

Application Notes and Protocols: Rediocide A in In-Vitro NK Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy by enhancing the tumor-killing activity of Natural Killer (NK) cells. These application notes provide detailed protocols for utilizing Rediocide A in various in-vitro NK cell assays. The methodologies outlined below are based on published research and are intended to guide researchers in investigating the effects of Rediocide A on NK cell function.

Mechanism of Action

Rediocide A has been shown to overcome tumor immuno-resistance to NK cells by down-regulating the expression of CD155 (also known as Poliovirus Receptor, PVR) on tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels on cancer cells, Rediocide A blocks the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic potential of NK cells against the tumor.

Data Summary

The following tables summarize the quantitative effects of Rediocide A on NK cell activity as reported in studies involving co-culture with non-small cell lung cancer (NSCLC) cell lines A549 and H1299.

Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity [1][2][3]

| Target Cell Line | Rediocide A Concentration | Fold Increase in Cell Lysis | Percentage Lysis (Vehicle Control) | Percentage Lysis (Rediocide A) |

| A549 | 100 nM | 3.58 | 21.86% | 78.27% |

| H1299 | 100 nM | 1.26 | 59.18% | 74.78% |

Table 2: Effect of Rediocide A on NK Cell Effector Functions (100 nM) [1][2][3]

| Target Cell Line | Parameter Measured | % Increase (A549) | % Increase (H1299) | Fold Increase (A549) | Fold Increase (H1299) |

| A549 & H1299 | Granzyme B Level | 48.01% | 53.26% | - | - |

| A549 & H1299 | IFN-γ Level | - | - | 3.23 | 6.77 |

Table 3: Effect of Rediocide A on CD155 Expression on Tumor Cells [1][2]

| Target Cell Line | Rediocide A Concentration | % Down-regulation of CD155 |

| A549 | Not Specified | 14.41% |

| H1299 | Not Specified | 11.66% |

Experimental Protocols

Cell Culture and Reagents

-

Target Cells: A549 and H1299 human NSCLC cell lines.

-

Effector Cells: Human NK cells.

-

Compound: Rediocide A (dissolved in DMSO).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

NK Cell-Mediated Cytotoxicity Assay

This protocol is a general guideline. Specific assay platforms like biophotonic or impedance-based systems will have manufacturer-specific instructions.

Principle: This assay measures the ability of NK cells to lyse target cancer cells.

Protocol:

-

Target Cell Preparation:

-

Seed target cells (A549 or H1299) in a 96-well plate.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Co-culture:

-

After 24 hours, add NK cells to the wells containing the treated target cells at various effector-to-target (E:T) ratios (e.g., 2:1 and 1:1).[3]

-

-

Incubation:

-

Co-culture the cells for a specified period (e.g., 4 hours).

-

-

Measurement of Lysis:

-

Quantify target cell lysis using a suitable method:

-

Biophotonic Assay: If target cells are engineered to express luciferase, add luciferin and measure luminescence. A decrease in signal indicates cell lysis.

-

Impedance-Based Assay: Monitor changes in electrical impedance as target cells are lysed.

-

Flow Cytometry: Stain target cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and a fluorescent label (e.g., CFSE) to distinguish them from NK cells.[4][5][6][7] The percentage of dead target cells is then quantified.

-

Chromium-51 Release Assay: A traditional method where target cells are labeled with 51Cr. The release of 51Cr into the supernatant corresponds to cell lysis.[8]

-

-

NK Cell Degranulation Assay (CD107a Expression)

Principle: When NK cells degranulate to release cytotoxic granules, the lysosomal-associated membrane protein-1 (LAMP-1 or CD107a) is transiently expressed on the cell surface. This assay measures the percentage of NK cells that have degranulated.

Protocol:

-

Cell Preparation:

-

Prepare a co-culture of NK cells and target cells (A549 or H1299) treated with Rediocide A or vehicle control, as described in the cytotoxicity assay.

-

-

Antibody Staining:

-

During the co-culture, add a fluorescently labeled anti-CD107a antibody directly to the culture medium.

-

-

Incubation:

-

Incubate for 4-6 hours. A protein transport inhibitor (e.g., Monensin) can be added during the last few hours to enhance the detection of CD107a.

-

-

Flow Cytometry:

-

Stain the cells with antibodies against NK cell markers (e.g., CD3-, CD56+) to identify the NK cell population.

-

Analyze the cells by flow cytometry to determine the percentage of CD107a-positive NK cells.

-

Granzyme B Release Assay

Principle: This assay quantifies the amount of Granzyme B, a key cytotoxic enzyme released by NK cells, in the co-culture supernatant or within the target cells.

Protocol:

-

Co-culture Setup:

-

Set up the co-culture of NK cells and Rediocide A-treated target cells as previously described.

-

-

Sample Collection:

-

After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant by centrifugation.

-

Alternatively, to measure intracellular Granzyme B in target cells, the cells can be lysed.

-

-

Quantification:

-

Measure the concentration of Granzyme B in the collected samples using a Granzyme B ELISA kit according to the manufacturer's instructions.

-

Interferon-gamma (IFN-γ) Production Assay

Principle: This assay measures the amount of IFN-γ, a key pro-inflammatory cytokine secreted by activated NK cells.

Protocol:

-

Co-culture:

-

Supernatant Collection:

-

Centrifuge the culture plate and carefully collect the supernatant.

-

-

ELISA:

-

Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's protocol.

-

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.8. NK cell isolation and in vitro cytotoxicity assay [bio-protocol.org]

- 5. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. m.youtube.com [m.youtube.com]

- 8. In vitro models to study natural killer cell dynamics in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rediocide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide A is a daphnane ester derived from the plant Trigonostemon reidioides. Initially identified for its insecticidal properties, recent research has unveiled its potential as a modulator of the immune system, specifically in the context of cancer immunotherapy.[1] These application notes provide detailed protocols for the preparation and experimental use of Rediocide A, with a focus on its role as an immune checkpoint inhibitor that enhances the tumor-killing capacity of Natural Killer (NK) cells.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Rediocide A is presented in Table 1.

Table 1: Chemical and Physical Properties of Rediocide A

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₈O₁₃ | [5][6] |

| Molecular Weight | 794.9 g/mol | [5][6] |

| CAS Number | 280565-85-7 | [6] |

| Appearance | Yellow solid/powder | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |

Preparation of Rediocide A for Experimental Use

Stock Solution Preparation

Note: Rediocide A is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro experiments.

Materials:

-

Rediocide A powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Based on the molecular weight of Rediocide A (794.9 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, 7.95 mg of Rediocide A is needed.

-

Weigh the calculated amount of Rediocide A powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex thoroughly until the Rediocide A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. While some compounds in DMSO can be stable for months at -80°C, it is recommended to use freshly prepared solutions or solutions stored for no longer than one month.[9] The stability of Rediocide A in DMSO over extended periods has not been definitively established, so minimizing storage time is advisable.[10]

Working Solution Preparation

Protocol:

-

Thaw a single aliquot of the Rediocide A stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 nM working solution from a 10 mM stock, perform a 1:100,000 dilution. This can be achieved through serial dilutions.

-

Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to prevent cellular toxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[11]

Experimental Protocols

In Vitro Co-culture of NK Cells with Non-Small Cell Lung Cancer (NSCLC) Cells

This protocol describes the co-culture of human NK cells with A549 or H1299 NSCLC cell lines to assess the effect of Rediocide A on NK cell-mediated cytotoxicity.

Materials:

-

A549 or H1299 cells

-

Human Natural Killer (NK) cells (e.g., primary NK cells or NK-92 cell line)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Rediocide A working solutions (10 nM and 100 nM)

-

Vehicle control (culture medium with 0.1% DMSO)

-

96-well cell culture plates

Protocol:

-

Seed A549 or H1299 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

The following day, add NK cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 5:1).

-

Treat the co-cultures with Rediocide A at final concentrations of 10 nM and 100 nM. Include a vehicle control (0.1% DMSO).

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, assess NK cell-mediated cytotoxicity and other functional parameters using the assays described below.

Biophotonic Cytotoxicity Assay

This assay quantifies the lysis of target cancer cells that have been engineered to express luciferase.

Materials:

-

Co-culture plate from section 4.1 (using luciferase-expressing A549 or H1299 cells)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

After the 24-hour incubation, remove the co-culture plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

-

Measure the luminescence in each well using a luminometer.

-

The percentage of cell lysis is calculated as follows: % Lysis = 100 x (1 - (Luminescence of sample / Luminescence of target cells alone))

Flow Cytometry for NK Cell Degranulation (CD107a Assay)

This protocol measures the surface expression of CD107a, a marker of NK cell degranulation, upon co-culture with target cells.

Materials:

-

Co-culture plate from section 4.1

-

Fluorochrome-conjugated anti-human CD107a antibody

-

Fluorochrome-conjugated antibodies against NK cell markers (e.g., CD3, CD56)

-

Protein transport inhibitor (e.g., Monensin)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

At the beginning of the co-culture (section 4.1), add the anti-CD107a antibody to each well.

-

After 1 hour of incubation, add a protein transport inhibitor (e.g., Monensin) to each well to prevent the internalization of CD107a.

-

Continue the incubation for the remainder of the 24-hour period.

-

After incubation, harvest the cells and wash them with FACS buffer.

-

Stain the cells with antibodies against NK cell surface markers (e.g., anti-CD3 and anti-CD56) to identify the NK cell population.

-

Acquire the samples on a flow cytometer.

-

Analyze the percentage of CD107a-positive cells within the NK cell gate (CD3⁻/CD56⁺).

Enzyme-Linked Immunosorbent Assay (ELISA) for Interferon-γ (IFN-γ)

This protocol measures the concentration of IFN-γ secreted into the culture supernatant as an indicator of NK cell activation.

Materials:

-

Supernatant from the co-culture plate (section 4.1)

-

Human IFN-γ ELISA kit

-

Microplate reader

Protocol:

-

After the 24-hour incubation, centrifuge the co-culture plates and carefully collect the supernatant from each well.

-

Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IFN-γ in each sample based on the standard curve.

Quantitative Data Summary

The following table summarizes the reported effects of Rediocide A on NK cell function in co-culture with NSCLC cells.

Table 2: Effects of 100 nM Rediocide A on NK Cell Function after 24-hour Co-culture

| Parameter | Cell Line | Fold/Percent Change | Reference |

| NK Cell-Mediated Lysis | A549 | 3.58-fold increase | [4][11][12] |

| H1299 | 1.26-fold increase | [4][11][12] | |

| Granzyme B Level | A549 | 48.01% increase | [4][11][12] |

| H1299 | 53.26% increase | [4][11][12] | |

| IFN-γ Secretion | A549 | 3.23-fold increase | [4][11][12] |

| H1299 | 6.77-fold increase | [4][11][12] | |

| CD155 Expression | A549 | 14.41% decrease | [4][11][12] |

| H1299 | 11.66% decrease | [4][11][12] |

Signaling Pathways and Experimental Workflow

Rediocide A Mechanism of Action in NK Cell-Mediated Immunity

Rediocide A enhances NK cell-mediated killing of tumor cells by downregulating the expression of CD155 on the tumor cell surface. CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels, Rediocide A mitigates the inhibitory signal transmitted through the TIGIT pathway, thereby unleashing the cytotoxic potential of NK cells.

Caption: TIGIT/CD155 signaling pathway and the effect of Rediocide A.

Rediocide A and Protein Kinase C (PKC) Signaling

Rediocide A has also been shown to activate conventional protein kinase C (PKC), which can lead to the desensitization and internalization of G-protein-coupled receptors (GPCRs).[1]

Caption: Rediocide A activates conventional PKC, leading to GPCR desensitization.

Experimental Workflow for Assessing Rediocide A Activity

The following diagram outlines the general workflow for evaluating the in vitro effects of Rediocide A on NK cell function.

Caption: Workflow for in vitro evaluation of Rediocide A.

In Vivo Experimental Use

Currently, there is a lack of publicly available data on the in vivo administration of Rediocide A in animal models for cancer immunotherapy research. Therefore, specific protocols for in vivo use, including dosage, administration routes, and potential toxicity, cannot be provided at this time. Researchers planning in vivo studies should conduct preliminary dose-finding and toxicity experiments.

Conclusion

Rediocide A presents a promising avenue for enhancing NK cell-mediated anti-tumor immunity. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action in a laboratory setting. Further studies are warranted to explore its full therapeutic potential, particularly in in vivo models.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Degranulation assay to evaluate NK cell natural and antibody-dependent cell-mediated cytotoxicity against A549 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanion.de [nanion.de]

- 5. Luciferase-based cytotoxicity assay [bio-protocol.org]

- 6. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

- 11. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Rediocide A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy.[1][2][3] These application notes provide a detailed overview of its use in non-small cell lung cancer (NSCLC) cell lines, focusing on its mechanism of action as an immune checkpoint inhibitor that enhances the tumor-killing activity of Natural Killer (NK) cells. The protocols and data presented are synthesized from studies on A549 and H1299 human NSCLC cell lines.[1][2][3]

Mechanism of Action

Rediocide A functions by modulating the tumor microenvironment to overcome immuno-resistance. Its primary mechanism involves the downregulation of the immune checkpoint protein CD155 (also known as the Poliovirus Receptor) on the surface of cancer cells.[1][2][3] CD155 on tumor cells binds to the TIGIT receptor on NK cells, delivering an inhibitory signal that suppresses their cytotoxic function. By reducing CD155 expression, Rediocide A effectively "unleashes" NK cells to recognize and eliminate cancer cells. This leads to an increase in NK cell-mediated lysis of tumor cells, enhanced secretion of cytotoxic granules like Granzyme B, and increased production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[1][2][3]

Signaling Pathway Visualization

The following diagram illustrates the TIGIT/CD155 signaling pathway and the mechanism of action for Rediocide A.

Caption: Mechanism of Rediocide A in overcoming tumor immuno-resistance.

Data Presentation

The following tables summarize the quantitative effects of Rediocide A on A549 and H1299 cancer cell lines when co-cultured with NK cells.

Table 1: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide A (100 nM, 24h)

| Cell Line | Metric | Control (Vehicle) | Rediocide A | Fold Increase |

| A549 | % Lysis | 21.86% | 78.27% | 3.58 |

| H1299 | % Lysis | 59.18% | 74.78% | 1.26 |

Table 2: Effect of Rediocide A (100 nM, 24h) on NK Cell Effector Functions

| Cell Line | Parameter | % Increase in Granzyme B Level | Fold Increase in IFN-γ Level |

| A549 | Effector Function | 48.01% | 3.23 |

| H1299 | Effector Function | 53.26% | 6.77 |

Table 3: Downregulation of CD155 Expression by Rediocide A (100 nM, 24h)

| Cell Line | Parameter | % Downregulation of CD155 |

| A549 | Surface Protein Expression | 14.41% |

| H1299 | Surface Protein Expression | 11.66% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Co-culture with NK Cells

-

Cell Lines:

-

Human non-small cell lung carcinoma cell lines: A549 and H1299.

-

Human Natural Killer (NK) cells.

-

-

Culture Medium: Use appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Rediocide A Preparation: Dissolve Rediocide A in DMSO to create a stock solution. Further dilute in culture medium to final concentrations of 10 nM and 100 nM. A vehicle control of 0.1% DMSO in culture medium should be used.[2]

-

Co-culture Setup:

-

Seed A549 or H1299 cells in appropriate well plates.

-

Allow cells to adhere overnight.

-

Add NK cells to the tumor cell culture at a desired Effector to Target (E:T) ratio (e.g., 2:1 or 1:1).

-

Add Rediocide A (10 nM or 100 nM) or vehicle control to the co-culture.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Protocol 2: NK Cell-Mediated Cytotoxicity Assay

This protocol can be performed using a biophotonic assay (if tumor cells express luciferase) or an impedance-based assay.

-

Plate Tumor Cells: Seed luciferase-expressing A549 or H1299 cells in an opaque-walled multi-well plate.

-

Co-culture and Treatment: Initiate co-culture with NK cells and treat with Rediocide A or vehicle control as described in Protocol 1.

-

Luciferase Assay: After 24 hours, add luciferin substrate to each well.

-

Measure Luminescence: Measure the luminescence using a plate reader. A decrease in luminescence corresponds to an increase in cell lysis.

-

Calculate Percent Lysis:

-

% Lysis = 100 x (1 - (Luminescence of co-culture / Luminescence of tumor cells alone))

-

Protocol 3: Flow Cytometry for CD155 Expression

-

Cell Preparation: Culture A549 or H1299 cells and treat with 100 nM Rediocide A or vehicle control for 24 hours.

-

Harvest and Stain:

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash cells with PBS containing 1% BSA.

-

Incubate cells with a fluorochrome-conjugated anti-CD155 antibody for 30 minutes on ice, protected from light.

-

Wash cells twice to remove unbound antibody.

-

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Analysis: Determine the median fluorescence intensity (MFI) for CD155 in the Rediocide A-treated and control groups. The percentage downregulation can be calculated based on the change in MFI.

Protocol 4: ELISA for IFN-γ Secretion

-

Collect Supernatant: After the 24-hour co-culture period (Protocol 1), centrifuge the plates and collect the supernatant.

-

ELISA Procedure:

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody, add supernatants and standards, followed by detection antibody and substrate.

-

-

Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate Concentration: Determine the concentration of IFN-γ in the supernatants by comparing to the standard curve.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for investigating the effects of Rediocide A.

Caption: General experimental workflow for studying Rediocide A.

References

Application Notes and Protocols: Rediocide A in Combination with Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Rediocide A, a natural product, has emerged as a promising agent in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling axis.[1][2][3] Specifically, Rediocide A downregulates the expression of CD155 on tumor cells, thereby overcoming the immuno-resistance of cancer cells to Natural Killer (NK) cells.[1][2][3] This document provides a summary of the reported quantitative data on the standalone effects of Rediocide A, detailed protocols for key in vitro experiments, and a compelling rationale with hypothetical protocols for evaluating Rediocide A in combination with other immunotherapies.

II. Quantitative Data: Standalone Effects of Rediocide A

The following tables summarize the quantitative effects of Rediocide A on NK cell-mediated cytotoxicity and the expression of key immune molecules in non-small cell lung cancer (NSCLC) cell lines.

Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells [1]

| Cell Line | Treatment | % Lysis | Fold Increase in Lysis |

| A549 | Vehicle Control | 21.86% | - |

| 100 nM Rediocide A | 78.27% | 3.58 | |

| H1299 | Vehicle Control | 59.18% | - |

| 100 nM Rediocide A | 74.78% | 1.26 |

Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels [1]

| Cell Line | Treatment | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |

| A549 | 100 nM Rediocide A | 48.01% | 3.23 |

| H1299 | 100 nM Rediocide A | 53.26% | 6.77 |

Table 3: Effect of Rediocide A on CD155 Expression in NSCLC Cells [1][2][3]

| Cell Line | Treatment | Decrease in CD155 Expression |

| A549 | Rediocide A | 14.41% |

| H1299 | Rediocide A | 11.66% |

III. Mechanism of Action of Rediocide A

Rediocide A enhances the tumoricidal activity of NK cells by downregulating the expression of the immune checkpoint ligand CD155 on cancer cells. This prevents the engagement of the inhibitory receptor TIGIT on NK cells, leading to increased NK cell activation, degranulation, and release of cytotoxic molecules like Granzyme B and pro-inflammatory cytokines such as IFN-γ.

Caption: Rediocide A downregulates CD155 on tumor cells, preventing TIGIT-mediated NK cell inhibition.

IV. Experimental Protocols: Standalone Rediocide A

The following are detailed protocols for the key experiments cited in the quantitative data section.

Protocol 1: NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)

Objective: To quantify the ability of NK cells to lyse tumor cells in the presence of Rediocide A.

Materials:

-

A549 or H1299 human NSCLC cells (Target cells)

-

Human Natural Killer (NK) cells (Effector cells)

-

Rediocide A

-

Vehicle control (0.1% DMSO)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Bioluminescence plate reader

Procedure:

-

Cell Culture: Culture A549 and H1299 cells in appropriate medium until they reach 80-90% confluency. Isolate and culture human NK cells according to standard laboratory procedures.

-

Co-culture Setup: Seed the target cells (A549 or H1299) in a 96-well plate.

-

Treatment: Treat the co-culture of NK cells and tumor cells with 10 nM or 100 nM Rediocide A or vehicle control (0.1% DMSO) for 24 hours.

-

Cytotoxicity Measurement: Measure NK cell-mediated cytotoxicity using a biophotonic assay according to the manufacturer's instructions. This typically involves a luciferase-based reporter system in the target cells.

-

Data Analysis: Calculate the percentage of specific lysis for each condition.

Protocol 2: Granzyme B and IFN-γ Quantification (ELISA)

Objective: To measure the levels of Granzyme B and IFN-γ secreted by NK cells when co-cultured with tumor cells in the presence of Rediocide A.

Materials:

-

Co-culture supernatants from Protocol 1

-

Human Granzyme B ELISA kit

-

Human IFN-γ ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: After the 24-hour co-culture period from Protocol 1, centrifuge the plates and collect the supernatants.

-

ELISA Assay: Perform the ELISA for Granzyme B and IFN-γ on the collected supernatants according to the manufacturer's protocols for each kit.[4][5][6][7][8][9][10]

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentration of Granzyme B and IFN-γ in each sample.

Protocol 3: CD155 Expression Analysis (Flow Cytometry)

Objective: To determine the effect of Rediocide A on the surface expression of CD155 on tumor cells.

Materials:

-

A549 or H1299 cells

-

Rediocide A

-

Vehicle control (0.1% DMSO)

-

Anti-human CD155 antibody (conjugated to a fluorophore)

-

Isotype control antibody

-

Flow cytometer